ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate
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Overview
Description
Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate is a chemical compound with the molecular formula C₁₁H₁₂N₄O₃. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science . This compound is characterized by its unique structure, which includes a tetrazole ring fused with a phenyl group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form an intermediate, which is then cyclized with sodium azide to yield the tetrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-phenyl-1H-tetrazole-5-carboxylate: Similar structure but different functional groups.
Ethyl 2-phenyl-2H-tetrazole-5-carboxylate: Another tetrazole derivative with distinct properties.
Ethyl 4-phenyl-1H-tetrazole-5-carboxylate: Varies in the position of the phenyl group
Uniqueness
Ethyl (5-oxo-4-phenyl-4,5-dihydro-1{H}-tetrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-oxo-4-phenyltetrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-10(16)8-14-11(17)15(13-12-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOURPMFNXXKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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